Benzyl 2-(5-aminoindolin-1-yl)acetate
Description
Benzyl 2-(5-aminoindolin-1-yl)acetate (CAS: 1431565-91-1) is an indoline-derived ester with a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.35 g/mol . Indoline derivatives are widely studied for their biological activities, including kinase inhibition and receptor modulation, making this compound a candidate for medicinal chemistry research.
Structure
2D Structure
Properties
IUPAC Name |
benzyl 2-(5-amino-2,3-dihydroindol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c18-15-6-7-16-14(10-15)8-9-19(16)11-17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFJCEWILJXNIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Benzyl 2-(5-aminoindolin-1-yl)acetate is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article reviews its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential clinical implications.
Chemical Structure and Synthesis
This compound can be synthesized through several methods involving the coupling of benzyl halides with indoline derivatives. The synthesis typically involves the protection of functional groups and subsequent coupling reactions to achieve the desired product. The structure is characterized by an indoline core, which is known for its diverse biological activities.
Anticancer Properties
Recent studies have demonstrated that compounds related to the indoline scaffold exhibit significant anticancer activity. For instance, derivatives based on the indoline structure have been tested against various cancer cell lines, showing promising results:
- In Vitro Studies : A study evaluating similar indolin-2-one derivatives reported IC50 values against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. For instance, compounds showed IC50 values as low as 2.93 µM for MCF-7 cells, indicating potent anticancer activity .
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest. For example, certain derivatives were shown to activate caspases involved in apoptotic pathways and inhibit tubulin polymerization, leading to G2/M phase arrest in cancer cells .
Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has also been explored:
- Inhibition of Lipoxygenase : Some indoline derivatives have been identified as dual inhibitors of 5-lipoxygenase (5-LOX), which plays a critical role in inflammatory processes. One study reported an IC50 value of 0.45 µM for a related compound against isolated 5-LOX .
Case Studies
- Anticancer Activity : In a comparative study, various indole derivatives were assessed for their cytotoxic effects on cancer cells. The results indicated that modifications at specific positions on the indole ring significantly enhanced anticancer activity .
- Inflammation Models : In vivo experiments involving zymosan-induced peritonitis in mice demonstrated that certain analogues exhibited significant anti-inflammatory effects, supporting their potential use in treating inflammatory diseases .
Summary of Findings
The biological activity of this compound can be summarized as follows:
| Activity | Cell Line/Model | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 2.93 | Induction of apoptosis |
| Anticancer Activity | A-549 | 7.17 | Cell cycle arrest |
| Anti-inflammatory | 5-LOX | 0.45 | Enzyme inhibition |
Scientific Research Applications
Anticancer Activity
Mechanism of Action:
Research indicates that derivatives of indoline, including Benzyl 2-(5-aminoindolin-1-yl)acetate, exhibit potent anticancer properties. For instance, studies have shown that compounds based on the indolin scaffold can inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. In vitro tests against breast (MCF-7) and lung (A-549) cancer cell lines demonstrated significant anti-proliferative effects, with median growth inhibitory concentrations (IC50) indicating strong efficacy compared to standard treatments like doxorubicin .
Case Study:
In a recent study, a series of indolin derivatives were synthesized and evaluated for their anticancer activity. The results indicated that certain compounds displayed IC50 values in the low micromolar range, suggesting their potential as lead compounds for further development in cancer therapy .
Anti-inflammatory Properties
Dual Inhibitors:
this compound has been identified as a potential dual inhibitor of lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). These enzymes are involved in the inflammatory response, making their inhibition a promising strategy for treating inflammatory diseases. In vitro assays showed that specific derivatives exhibited IC50 values as low as 0.41 μM for 5-LOX, highlighting their potency .
In Vivo Efficacy:
Further investigations into the in vivo effects of these compounds revealed substantial anti-inflammatory actions in models of zymosan-induced peritonitis and experimental asthma in mice. The results support the hypothesis that this compound could be developed into a therapeutic agent for chronic inflammatory conditions .
Enzyme Inhibition
Tyrosinase Inhibition:
Another significant application of this compound is its potential as a tyrosinase inhibitor. Tyrosinase is an enzyme critical in melanin production; thus, its inhibition can have applications in cosmetics and dermatology for skin lightening products. Studies have shown that certain derivatives exhibit moderate to strong inhibitory activity against tyrosinase, with half-maximal inhibitory concentrations ranging from 12.40 μM to 47.24 μM .
Structure-Activity Relationship:
The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzyl or phenyl rings significantly enhanced inhibitory potential against tyrosinase, suggesting pathways for optimizing these compounds for industrial applications .
Summary Table of Applications
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The target compound’s 5-aminoindoline and ester groups distinguish it from analogues.
Electronic and Steric Effects: The thioether in Catalog 135776 introduces sulfur’s polarizable nature, which may alter metabolic stability or redox interactions compared to the oxygen-based ester in the target compound . The benzyl ester in the target compound is susceptible to hydrolysis, a property shared with simpler esters like benzyl phenyl acetate (CAS: 102-16-9) , though the aminoindoline moiety may modulate reactivity.
Comparison with Simpler Esters: Benzyl Phenyl Acetate
Benzyl phenyl acetate (CAS: 102-16-9, C₁₅H₁₄O₂ , MW: 226.27 g/mol) serves as a reference for ester behavior :
Key Differences:
- Benzyl phenyl acetate’s higher volatility (lower molecular weight) and established use as a fragrance or synthetic intermediate contrast with the target compound’s likely specialized applications in drug discovery .
Preparation Methods
Preparation of the Indoline Core and 5-Amino Substitution
According to patent US4221716A, indoline derivatives such as 7-benzoylindolin-2-ones can be prepared via acylation of indoline with nitriles in the presence of boron trichloride, followed by cyclization and reduction steps. While this patent focuses on 7-substituted derivatives, similar strategies apply to 5-substituted indolines by appropriate choice of starting materials and reaction conditions.
The 5-amino group can be introduced by:
- Nitration followed by reduction : Nitration of the indoline ring at the 5-position, followed by catalytic hydrogenation or chemical reduction to the amino group.
- Direct substitution : Using 5-aminoindoline as a starting material if commercially available or prepared via literature methods.
This step is crucial to ensure the amino group is present and protected if necessary for subsequent reactions.
N-Alkylation with Benzyl 2-Chloroacetate
A key step in the preparation of Benzyl 2-(5-aminoindolin-1-yl)acetate is the N-alkylation of the indoline nitrogen with benzyl 2-chloroacetate or its equivalents.
A closely related synthesis reported for imidazolyl acetates (analogous N-alkylation) involves:
Step 1: Synthesis of benzyl 2-chloroacetate by condensation of benzyl alcohol with chloroacetyl chloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). This step yields benzyl 2-chloroacetate in up to 85% yield under optimized conditions (Table 1).
Step 2: Nucleophilic substitution of the chloro group by the nitrogen of the heterocycle (imidazole in the example, indoline in the target compound) in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF) at room temperature for 24 hours. This affords the benzyl 2-(heterocycle-1-yl)acetate intermediate in good yields (Table 2).
Step 3: Optional acidic hydrolysis or further functional group manipulations if required.
This methodology is adaptable for indoline derivatives, including 5-aminoindoline, to yield this compound.
Experimental Conditions and Optimization Data
Table 1: Optimization of Benzyl 2-Chloroacetate Formation
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | None | Acetonitrile | 25 |
| 2 | Pyridine | DCM | 75 |
| 3 | Triethylamine | THF | 45 |
| 4 | Triethylamine | Toluene | 20 |
| 5 | None | Toluene | 10 |
| 6 | Triethylamine | DCM | 70 |
| 7 | N,N-Diisopropylethylamine (DIPEA) | DCM | 85 |
Note: DIPEA in DCM provides the highest yield and mild conditions for benzyl 2-chloroacetate synthesis.
Table 2: Optimization of N-Alkylation Step
| Entry | Base | Solvent | Yield (%) |
|---|---|---|---|
| 1 | K2CO3 | DMF | High (exact % not specified, good yield) |
| 2 | Other bases (e.g., NaHCO3) | Various solvents | Lower yields or incomplete reaction |
Note: K2CO3 in DMF at room temperature is optimal for nucleophilic substitution of benzyl 2-chloroacetate with nitrogen heterocycles.
Alternative Synthetic Routes and Modifications
Protection/Deprotection Strategies: When the 5-amino group is sensitive, it may be protected as a Boc (tert-butoxycarbonyl) derivative during N-alkylation, followed by deprotection using trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.
Acylation Variants: Acylation of the indoline nitrogen can also be achieved using benzyl acetate derivatives activated as acid chlorides or anhydrides, though the chloroacetate route is more straightforward and economical.
Reductive Amination and Other Functionalizations: For further derivatization, reductive amination or other substitution reactions can be performed on the amino group or the benzyl moiety to tailor biological activity.
Mechanistic Insights
The N-alkylation proceeds via an SN2 mechanism where the nitrogen lone pair of the indoline attacks the electrophilic carbon adjacent to the chloride in benzyl 2-chloroacetate, displacing chloride and forming the N-substituted product. The base (K2CO3) deprotonates the indoline nitrogen to increase nucleophilicity and scavenges HCl formed during the reaction.
Summary of Preparation Methodology
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Benzyl 2-chloroacetate synthesis | Benzyl alcohol + chloroacetyl chloride, DIPEA, DCM, RT | 85 | Optimized base and solvent |
| 2 | N-Alkylation | 5-aminoindoline + benzyl 2-chloroacetate, K2CO3, DMF, RT, 24 h | High | SN2 reaction, mild conditions |
| 3 | Deprotection (if needed) | TFA/DCM, RT | - | Removes Boc protecting group if used |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
